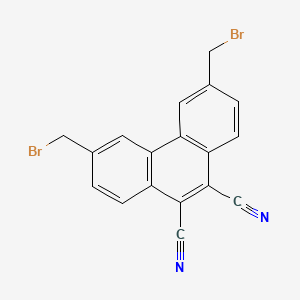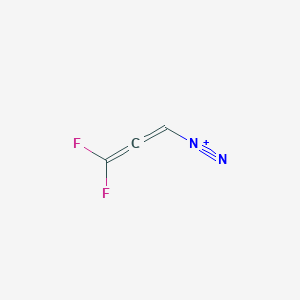![molecular formula C12H16OS B14210045 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL CAS No. 830321-04-5](/img/structure/B14210045.png)
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL is an organic compound characterized by the presence of a phenylethenyl group attached to a sulfanyl group, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-bromobutan-1-ol with 2-phenylethenylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an appropriate solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylethenyl group can be reduced to a phenylethyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-[(2-Phenylethenyl)sulfanyl]butanal or 4-[(2-Phenylethenyl)sulfanyl]butanoic acid.
Reduction: Formation of 4-[(2-Phenylethyl)sulfanyl]butan-1-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL involves its interaction with specific molecular targets. The phenylethenyl group can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-3-sulfanylbutan-1-ol: An alkanethiol with a similar sulfanyl group but different alkyl chain structure.
4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol: Contains a diethylcarbamothioyl group instead of a phenylethenyl group.
Uniqueness
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
830321-04-5 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-(2-phenylethenylsulfanyl)butan-1-ol |
InChI |
InChI=1S/C12H16OS/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-8,11,13H,4-5,9-10H2 |
InChI Key |
ONOKAKYBKOEKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CSCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)
![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
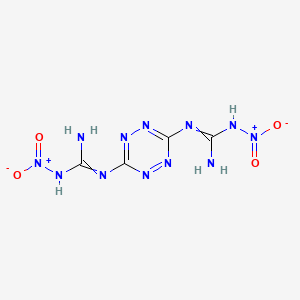
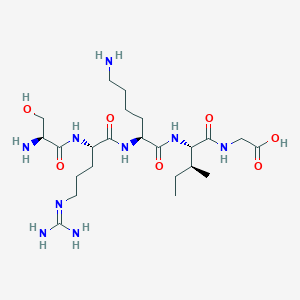
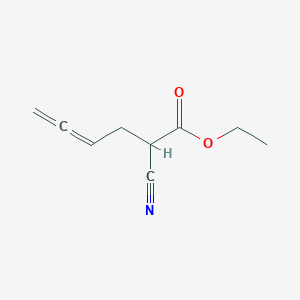
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)
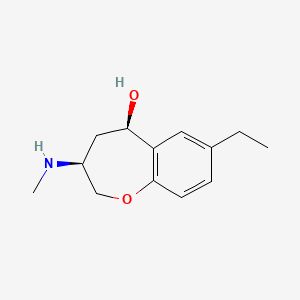
![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)
